molecular formula C9H8N2S B1280080 N-Phenyl-2-aminothiazole CAS No. 33142-18-6

N-Phenyl-2-aminothiazole

Cat. No. B1280080
CAS RN: 33142-18-6
M. Wt: 176.24 g/mol
InChI Key: OGVGQYZRJXSMGC-UHFFFAOYSA-N
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Description

N-Phenyl-2-aminothiazole is a chemical compound that belongs to the class of organic compounds known as aminothiazoles. These compounds contain an aminothiazole ring, which is a five-membered heterocycle containing both nitrogen and sulfur atoms. N-Phenyl-2-aminothiazole derivatives have been studied for their potential applications in various fields, including medicinal chemistry, due to their biological activities such as antitumor and antimicrobial properties .

Synthesis Analysis

The synthesis of N-Phenyl-2-aminothiazole derivatives often involves condensation reactions. For instance, substituted benzaldehydes can be reacted with 2-amino-5-nitrothiophenol to yield nitro derivatives, which are then reduced to amino derivatives . Another approach involves the reaction of o-aminothiophenol disulfides with substituted benzaldehydes under reducing conditions . Additionally, N-phenyl-2-amino-4,5-dihydrothiazoles can be synthesized by treating benzylamines with 2-methylthio-4,5-dihydrothiazole or by acid-catalyzed cyclization of N-(2-hydroxyethyl)thioureas .

Molecular Structure Analysis

The molecular structure of N-Phenyl-2-aminothiazole derivatives has been investigated using various spectroscopic methods. For example, N,N-Disubstituted 2-aminothiazole-5-carbaldehydes have been examined by infrared and nuclear magnetic resonance spectrometry, revealing that the aldehyde group adopts an O,S-syn-conformation and that there is a mesomeric interaction between the functional groups of the molecule .

Chemical Reactions Analysis

N-Phenyl-2-aminothiazole derivatives can undergo various chemical reactions. In acidic media, 2-aminobenzothiazoles react with phenyl glycidyl ether at the ring nitrogen atom, while in alkaline media, the reaction occurs at the exocyclic nitrogen atom . These reactions can be used to further modify the structure of N-Phenyl-2-aminothiazole derivatives for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Phenyl-2-aminothiazole derivatives have been studied extensively. These compounds have been found to exhibit cytostatic activities against various human cancer cell lines . The antitumor properties of certain derivatives, such as 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole, have been highlighted due to their potent and selective inhibitory activity against lung, colon, and breast cancer cell lines . Moreover, the crystal structure of a related compound, 2-amino-4-(4-hydroxyphenyl)-5-propylthiazole, has been determined, showing extensive intermolecular hydrogen bonding . The polymers derived from aminothiazoles have been synthesized and characterized, revealing their polyconjugated structures and potential for use in materials science .

Scientific Research Applications

Antiprion Activity

2-Aminothiazoles, including N-Phenyl-2-aminothiazole derivatives, have shown promise in treating prion diseases. Studies have focused on improving the potency and physicochemical properties of these compounds, especially their ability to reach high concentrations in the brain. One such derivative demonstrated significant efficacy in prion-infected neuroblastoma cells and achieved high brain concentrations in animal models, suggesting its potential as a therapeutic lead for prion diseases (Gallardo-Godoy et al., 2011).

Anticancer and Antitumor Properties

Recent developments in medicinal chemistry have highlighted the 2-aminothiazole core as an active pharmacophore, with various 2-aminothiazole-based compounds showing potential in anticancer and antitumor therapies. These compounds have been explored for their efficacy in these therapeutic areas, leading to the identification of new 2-aminothiazoles with promising activity (Das et al., 2016). Additionally, substituted 4-aryloxy- and 4-arylsulfanyl-phenyl-2-aminothiazoles have been synthesized and evaluated for their cytotoxic activity against various human breast cancer cell lines, showing significant inhibitory effects (Gorczynski et al., 2004).

Antimicrobial Activities

Aminothiazole derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds have shown significant activity against various bacteria and fungi, and even against Mycobacterium tuberculosis, indicating their potential in antimicrobial therapies (Samadhiya et al., 2011).

Application in Polymer Synthesis

2-Aminothiazole-based polymers, synthesized through chemical oxidative polymerization, have been investigated for various applications. These polymers display unique properties such as solubility, thermal stability, and electrical conductivity, making them suitable for use in various industrial and technological applications (Yıldırım & Kaya, 2012).

Broad Biological Activities

The 2-aminothiazole scaffold has been a focal point in drug development due to its various biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties. This versatility has led to a wide range of 2-aminothiazole-based derivatives being used in treating various diseases, driving significant innovation in their structural variations (Elsadek et al., 2021).

Promiscuity in Drug Discovery

2-Aminothiazoles, including N-Phenyl-2-aminothiazole derivatives, have been identified as frequent-hitting fragments in biophysical bindingassays, making them significant in the context of fragment-based drug discovery. However, their promiscuous nature and challenges in optimization into lead compounds need careful consideration (Devine et al., 2015).

Synthesis and Structural Studies

Various studies have been conducted on the synthesis and structural characterization of aminothiazole derivatives. These studies not only involve the development of new synthetic methods but also explore the physical and chemical properties of these compounds, contributing to a better understanding of their potential applications in different fields (Gillon et al., 1983).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity and can cause serious eye damage or eye irritation. It can also cause specific target organ toxicity with a single exposure, particularly affecting the respiratory system .

Future Directions

2-Aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . It is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Various 2-aminothiazole-based derivatives as medical drugs have been broadly used to remedy different kinds of diseases with high therapeutic influence . This has led to their wide innovations and structural variations have produced attention amongst medicinal chemists .

properties

IUPAC Name

N-phenyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c1-2-4-8(5-3-1)11-9-10-6-7-12-9/h1-7H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVGQYZRJXSMGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40902615
Record name NoName_3153
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40902615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Phenyl-2-aminothiazole

Synthesis routes and methods

Procedure details

10 g (65.7 mmol) of phenylthiourea 37 were dissolved in 100 ml of acetic acid. 9.9 ml of the acetal 38 were added and the mixture was heated at 100° C. for 2 h. The solvent was removed i.v. and the residue was partitioned between 300 ml of 1N NaOH and 300 ml of ethyl acetate. The aqueous phase was extracted twice with in each case 100 ml of ethyl acetate and the combined organic phases were dried using magnesium sulfate. The solvent was removed and the residue was precipitated from 50 ml of diisopropyl ether. The solid was filtered off with suction and dried at 50° C. i.v. 2.5 g of aniline 39 were obtained. The diisopropyl ether mother liquor was evaporated and the residue was chromatographed on silica gel using heptane/ethyl acetate 2:1. This resulted in a further 3.5 g of 39 being obtained. Yield: 6.0 g (52%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
acetal
Quantity
9.9 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
IG Shahin, NS Abutaleb, M Alhashimi… - European Journal of …, 2020 - Elsevier
… Among the newly obtained leads, the N-phenyl-2-aminothiazole 3a was one of the most potent compounds of those tested against MRSA USA300 (MICá=á2áμg/mL). Other compounds …
Number of citations: 21 www.sciencedirect.com
A Biçer, R Altundaş - Journal of Molecular Structure, 2023 - Elsevier
The Vilsmeier Haack formylation reactions of 4-phenyl-NN'-benzoyl and 4-phenyl-N-substituted (N-sulphonyl and N-phenyl)-2-aminothiazole molecules with POCl 3 /DMF were studied. …
Number of citations: 0 www.sciencedirect.com
R Trave - Il Farmaco; Edizione Scientifica, 1960 - europepmc.org
… Derivatives of phenylthiourea and of N-phenyl-2-aminothiazole]. - Abstract - Europe PMC … Derivatives of phenylthiourea and of N-phenyl-2-aminothiazole]. …
Number of citations: 1 europepmc.org
T Dao‐Huy, BJ Waldner, L Wimmer… - European Journal of …, 2015 - Wiley Online Library
… We have described an improved method for the direct arylation of N-phenyl-2-aminothiazole 2, applying aryl bromides as arylating reagents. Compared with our previously disclosed …
RM Riggs, RK Jennings, ER Derstine… - Letters in Drug …, 2008 - ingentaconnect.com
Multi-drug resistant tuberculosis is a worldwide problem where despite treatment; mortality can range up to 18%. An N-aryl 2-aminothiazole-4-carboxamide derivative was identified as …
Number of citations: 2 www.ingentaconnect.com
J Wang, S Long, Z Liu, KP Rakesh, R Verma… - Process …, 2023 - Elsevier
… N-Phenyl-2-aminothiazole represents a core structure predicted to be a highly potent anti-MRSA agent and is expected to fill the arsenal against MRSA antibiotic resistance. Preliminary …
Number of citations: 3 www.sciencedirect.com
IG Shahin, KO Mohamed, AT Taher… - Chemistry & …, 2023 - Wiley Online Library
… In our design strategy, we have kept the N-phenyl-2-aminothiazole scaffold that was acknowledged for antibacterial activity against MRSA. The most successful aminoguanidine tail …
Number of citations: 3 onlinelibrary.wiley.com
J Guo, Z Xie, W Ruan, Q Tang, D Qiao, W Zhu - European Journal of …, 2023 - Elsevier
… [52] modified N-phenyl-2-aminothiazole derivatives and investigated their SAR from two aspects: lipophilic groups and nitrogen-containing connectors. They found that the …
Number of citations: 2 www.sciencedirect.com
S SCLAFER - El Dia Medico, 1948 - europepmc.org
… Derivatives of phenylthiourea and of N-phenyl-2-aminothiazole]. …
Number of citations: 2 europepmc.org
T Dao-Huy - 2018 - scholar.archive.org
Front Matter i Table of Contents i Acknowledgements vi Abstract vii General schemes ix All compounds prepared in this thesis are numbered in bold Arabic numerals. Compounds …
Number of citations: 2 scholar.archive.org

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